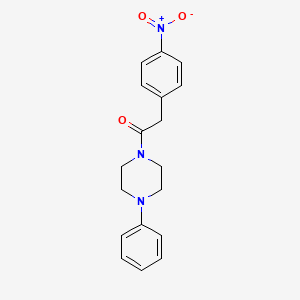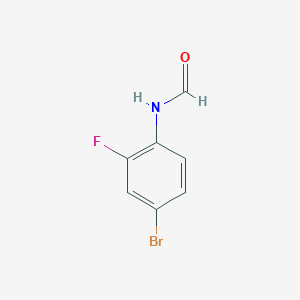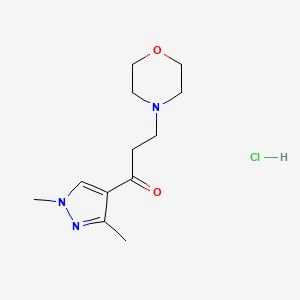
N-benzyl-4-tosylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-4-tosylbutanamide: is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzyl group attached to a butanamide backbone, with a tosyl group (p-toluenesulfonyl) attached to the fourth carbon of the butanamide chain. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-tosylbutanamide typically involves a multi-step process:
Formation of the Tosylated Intermediate: The initial step involves the tosylation of butanamide. This is achieved by reacting butanamide with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride.
Benzylation: The tosylated intermediate is then subjected to benzylation. This step involves the reaction of the tosylated butanamide with benzyl chloride in the presence of a base like sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-benzyl-4-tosylbutanamide can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, targeting the amide group to form the corresponding amine.
Substitution: this compound can participate in nucleophilic substitution reactions, especially at the tosyl group. Reagents like sodium azide or potassium cyanide can be used for such transformations.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF or DMSO.
Major Products Formed:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of N-benzyl-4-aminobutanamide.
Substitution: Formation of azido or cyano derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-benzyl-4-tosylbutanamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its functional groups make it a versatile building block for various chemical transformations.
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its role as an enzyme inhibitor and its potential therapeutic applications in treating certain diseases.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals. Its unique structure allows for the development of novel compounds with specific properties.
Wirkmechanismus
The mechanism of action of N-benzyl-4-tosylbutanamide involves its interaction with specific molecular targets. The benzyl group can engage in π-π interactions with aromatic residues in proteins, while the tosyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
N-benzyl-4-methylbutanamide: Lacks the tosyl group, resulting in different chemical reactivity and biological activity.
N-benzyl-4-chlorobutanamide: Contains a chlorine atom instead of the tosyl group, leading to variations in its chemical properties and applications.
Uniqueness: N-benzyl-4-tosylbutanamide is unique due to the presence of both the benzyl and tosyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
N-benzyl-4-(4-methylphenyl)sulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-15-9-11-17(12-10-15)23(21,22)13-5-8-18(20)19-14-16-6-3-2-4-7-16/h2-4,6-7,9-12H,5,8,13-14H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTPKBRLXAEZOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-Bromo-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B2542450.png)
![9-chloro-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2542451.png)

![5-((4-Bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2542455.png)

![8-((4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2542460.png)

![2-cyano-N-[(furan-2-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2542462.png)
![3-[(1-Cyclobutylaziridin-2-yl)methoxy]-8-methoxyquinoline](/img/structure/B2542463.png)




![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2542471.png)
